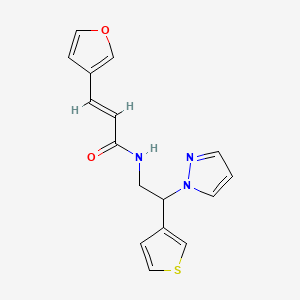

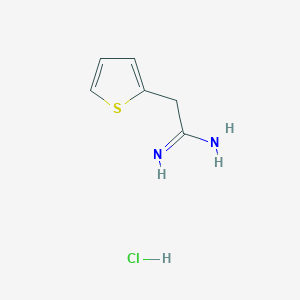

![molecular formula C20H22N2O B2766138 N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide CAS No. 852137-16-7](/img/structure/B2766138.png)

N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide, also known as DIM-C-pPhBr, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the STAT3 signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival.

Applications De Recherche Scientifique

Chemistry and Pharmacology of Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanil synthetic opioids, focusing on N-substituted benzamides and acetamides, reveals the emergence of these compounds as substances of abuse. The study underscores the importance of international early warning systems in tracking new psychoactive substances and recommends pre-emptive research to provide drug metabolism and pharmacokinetic data for early detection in toxicological samples (Sharma et al., 2018).

Biological Effects of Acetamide and Derivatives

An update on the toxicology of acetamide and its derivatives emphasizes the significance of understanding the biological consequences of exposure to these chemicals. It highlights the diverse biological responses and the need for updated information reflecting the usage or proposed usage of these compounds (Kennedy, 2001).

Role of Dimethyltryptamine in Tissue Protection

Research into N,N-dimethyltryptamine (DMT) explores its role beyond psychotropic effects, suggesting a universal role in cellular protective mechanisms. This study opens avenues for future medical therapies and highlights the compound's potential for aiding in tissue protection, regeneration, and immunity (Frecska et al., 2013).

Electrochemical Sensors for Paraquat Detection

A review on the development of electrochemical sensors for detecting paraquat in food samples points out the urgent need for sensitive and selective methods to assess exposure to hazardous substances. This work illustrates the potential of applying advanced sensor technologies for environmental and health safety monitoring (Laghrib et al., 2020).

Applicability of Dimethyl Ether as an Alternative Fuel

The exploration of dimethyl ether (DME) as an alternative to conventional diesel fuel for compression ignition engines addresses environmental conservation and energy security concerns. This review highlights DME's combustion performance, low emission characteristics, and the technological challenges facing its application in engine systems (Park & Lee, 2014).

Propriétés

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-13-7-14(2)9-18(8-13)20(23)21-12-16-5-6-19-17(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXHBEWNZAZNRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

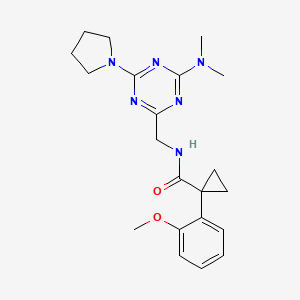

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)

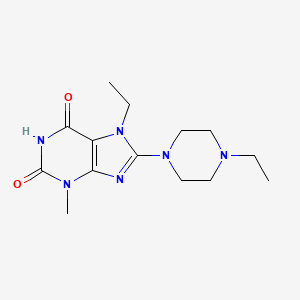

![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)

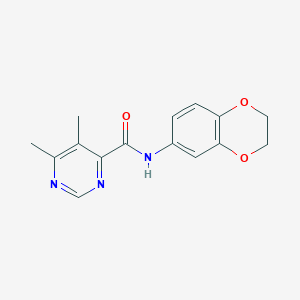

![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2766062.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2766064.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766065.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)

![N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)